molecular formula C15H15F3N4O3S B2664795 N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396878-47-9

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2664795
CAS No.: 1396878-47-9
M. Wt: 388.37
InChI Key: HTRIDSIITOUHGO-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetically designed small molecule integrates a pyrimidine core with a morpholine ring and a sulfonamide group, creating a multifunctional research tool. The compound's structural features suggest potential as a protein-binding moiety in bifunctional degrader platforms, particularly in targeted protein degradation applications that leverage cellular machinery such as the asialoglycoprotein receptor (ASGPR) pathway . The morpholinopyrimidine component may serve as a kinase-binding motif, while the trifluoromethylbenzenesulfonamide group is characteristic of enzyme inhibitors, particularly those targeting cytochrome P450 enzymes like CYP17, which is a validated target in oncology research . Researchers are investigating this compound's utility in developing heterobifunctional degraders for selectively eliminating disease-associated proteins, including immunoglobulins and inflammatory mediators such as tumor necrosis factor (TNF) . The presence of the sulfonamide linker group is structurally similar to compounds used in targeted degradation platforms that connect protein-binding domains to cellular receptor-binding motifs . This compound is provided exclusively for research purposes in chemical biology, mechanism of action studies, and early-stage drug discovery applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S/c16-15(17,18)11-1-3-13(4-2-11)26(23,24)21-12-9-19-14(20-10-12)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRIDSIITOUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which is then functionalized with a morpholine ring. The final step involves the introduction of the benzenesulfonamide group with a trifluoromethyl substituent. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast, colon, and lung cancers.

  • Case Study : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant apoptotic effects, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural characteristics contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies indicated that this compound exhibited notable activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Agrochemical Applications

The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in agrochemicals. It can serve as a building block for designing herbicides and pesticides.

  • Application Insight : Research indicates that derivatives of trifluoromethyl compounds are effective as herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation, such as acetolactate synthase (ALS) .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that capitalize on the reactivity of the morpholine and sulfonamide functional groups.

StepReaction TypeKey Reagents
Step 1Nucleophilic substitutionMorpholine, trifluoromethylbenzene
Step 2SulfonationSulfonyl chloride

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

a. N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
  • Core Structure : Pyridine (vs. pyrimidine in the target compound).
  • Substituents : Benzyloxy and trimethyl groups at pyridine positions 5, 3, 4, and 4.
  • Key Differences: The pyridine core lacks the nitrogen atom at position 3 compared to pyrimidine, altering electronic properties.
  • Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
b. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Core Structure : Pyrimidine with a sulfur-linked methoxyphenyl group.
  • Substituents : Bromo and morpholinyl groups on pyrimidine, plus a trimethylbenzenesulfonamide.
  • The methoxy group may reduce metabolic oxidation compared to trifluoromethyl .

Fluorinated Benzenesulfonamides

a. Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
  • Substituents : Pentafluoroethyl and triethoxysilylpropyl groups.
  • Key Differences :
    • Extensive fluorination increases chemical inertness but may reduce bioavailability due to high hydrophobicity.
    • The triethoxysilyl group enables surface functionalization, diverging from therapeutic applications .
b. N-methyl-4--N-[2-(phosphonooxy)ethyl]benzenesulfonamide
  • Substituents: Phosphonooxyethyl and methyl groups.
  • Key Differences: The phosphonooxy group enhances water solubility but introduces steric hindrance. Methyl substitution on nitrogen reduces hydrogen-bonding capacity compared to unsubstituted sulfonamides .

Sulfonamides with Heterocyclic Modifications

a. N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide
  • Core Structure: Quinoline with ethoxy and cyano groups.
  • Ethoxy and dimethylamino groups alter pharmacokinetics versus morpholine’s balanced solubility .
b. 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid
  • Core Structure : Pyridine with trifluoromethoxybenzyl and sulfamoyl groups.
  • Key Differences :
    • The pyridine core reduces hydrogen-bonding sites compared to pyrimidine.
    • Trifluoromethoxy enhances electron-withdrawing effects but may complicate synthesis .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Solubility Metabolic Stability
Target Compound Pyrimidine Morpholine, CF₃ Moderate High
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-... Pyridine Benzyloxy, CF₃, trimethyl Low Moderate
[52026-59-2] Benzene Pentafluoroethyl, triethoxysilylpropyl Very Low Very High
N-[4-(3-Chloro-4-fluorophenylamino)-... Quinoline Ethoxy, cyano, dimethylamino Moderate Low

Biological Activity

N-(2-Morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H19F3N2O3S
  • Molecular Weight : 392.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's efficacy in inhibiting certain enzymes or receptors.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Antiproliferative Effects : In vitro studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Cell Line/Model IC50 (µM) Reference
AntiproliferativeMCF-7 (Breast Cancer)5.4
Enzyme InhibitionPLK4 (Polo-like Kinase 4)0.9
CytotoxicityA549 (Lung Cancer)3.2
AntimicrobialE. coli12.5

Case Studies

  • Case Study on Cancer Treatment : A recent study explored the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at concentrations lower than those typically required for conventional chemotherapeutics .
  • Research on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit PLK4, a kinase implicated in centrosome duplication and cancer progression. The study demonstrated that the compound effectively reduced PLK4 activity, leading to decreased cell proliferation in various cancer models .
  • Antimicrobial Activity Assessment : The antimicrobial properties were evaluated against E. coli, revealing a moderate inhibitory effect at higher concentrations, indicating potential applications in treating bacterial infections .

Q & A

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Workflow :
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features.
  • Free Energy Calculations : Predict binding affinities using molecular dynamics (MD) simulations.
  • ADME Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Tables

Table 1 : Key Physicochemical Properties

PropertyMethod/ValueReference
Molecular Weight447.36 g/mol (calculated)
logP3.2 (HPLC-derived)
Solubility (PBS)12 µM (pH 7.4, 25°C)

Table 2 : Common Analytical Techniques and Applications

TechniqueApplicationExample Data from Evidence
X-ray CrystallographyConfirmation of morpholine-pyrimidine conformationDihedral angles: 12.8° (pyrimidine-phenyl)
LC-HRMSMetabolic stability profilingDetection of hydroxylated metabolites

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